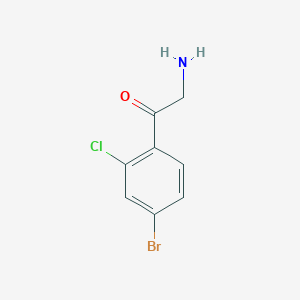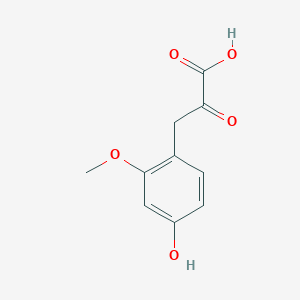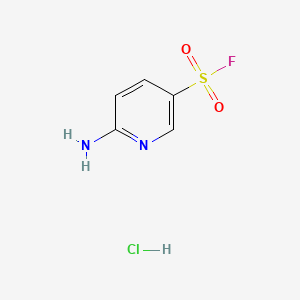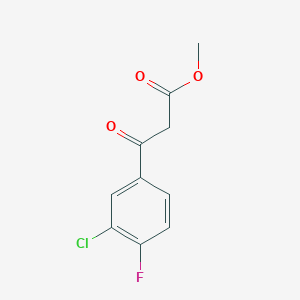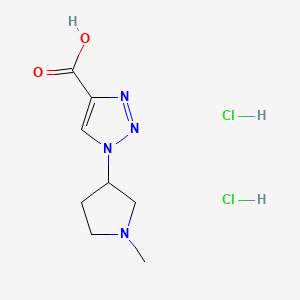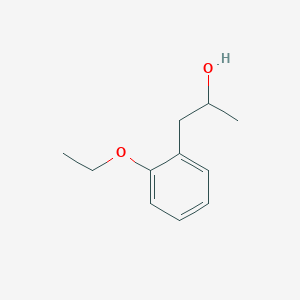
1-(2-Ethoxyphenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-2-propanol is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-ethoxyphenyl)-2-propanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 1-(2-ethoxyphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2-Ethoxyphenyl)-2-propanone.
Reduction: this compound.
Substitution: 1-(2-Ethoxyphenyl)-2-chloropropane or 1-(2-Ethoxyphenyl)-2-bromopropane.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)-2-propanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-2-propanone: The oxidized form of 1-(2-Ethoxyphenyl)-2-propanol.
1-(2-Ethoxyphenyl)-2-chloropropane: A substitution product of this compound.
Uniqueness
This compound is unique due to its specific ethoxy substitution on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
959286-05-6 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
WEMSJMUZAXCDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


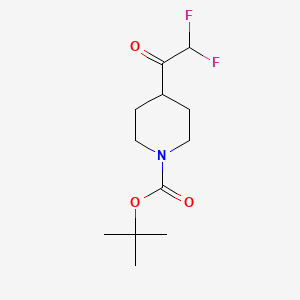

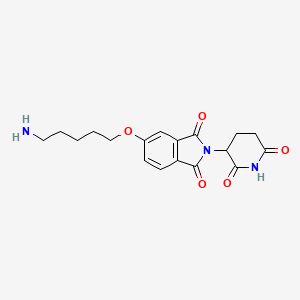
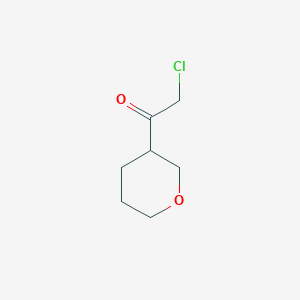
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
